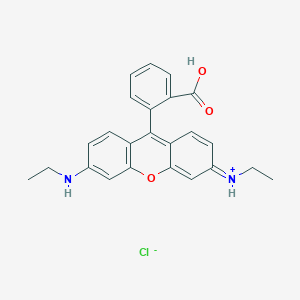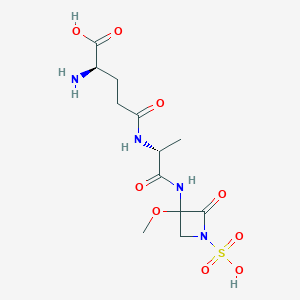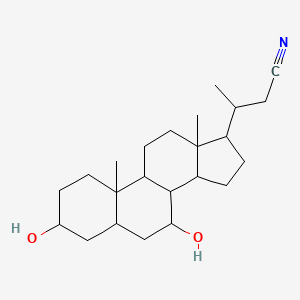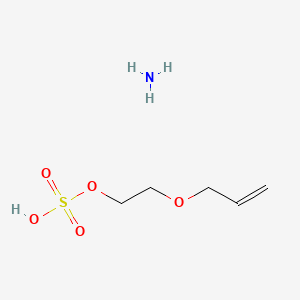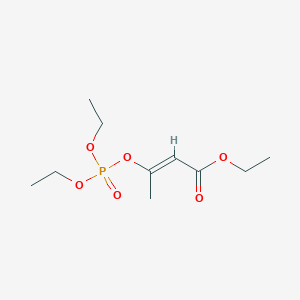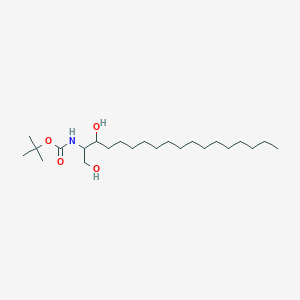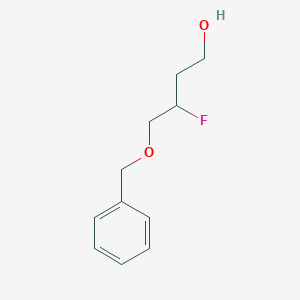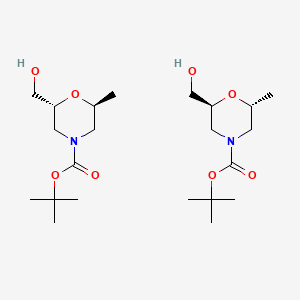
6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one with different aldehydes in glacial acetic acid under reflux conditions for 6 hours.
Introduction of the Thiol Group: The thiol group is introduced by reacting the quinazoline derivative with thiolating agents such as thiourea or hydrogen sulfide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol involves its interaction with specific molecular targets and pathways:
EGFR Kinase Inhibition: The compound binds to the ATP-binding site of EGFR kinase, inhibiting its activity and preventing downstream signaling pathways involved in cell proliferation and survival.
Tubulin Polymerization Inhibition: It interferes with tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-(4-fluorophenyl)-4-quinolinecarboxylic acid: Another fluorinated quinazoline derivative with similar structural features.
6-Fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline: Exhibits anticancer activity and targets insulin-like growth factor-I receptor.
Uniqueness
6-Fluoro-2-(4-fluorophenyl)quinazoline-4-thiol is unique due to its dual inhibitory effects on EGFR kinase and tubulin polymerization, making it a promising candidate for anticancer therapy. Its fluorinated structure also enhances its chemical stability and biological activity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C14H8F2N2S |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
6-fluoro-2-(4-fluorophenyl)-1H-quinazoline-4-thione |
InChI |
InChI=1S/C14H8F2N2S/c15-9-3-1-8(2-4-9)13-17-12-6-5-10(16)7-11(12)14(19)18-13/h1-7H,(H,17,18,19) |
InChI Key |
OCSIYPZLXLFRES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)C3=C(N2)C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide](/img/structure/B12296450.png)
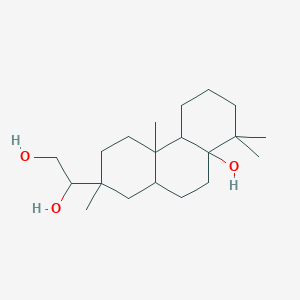
![azane;[(2R,3S,4R,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B12296456.png)
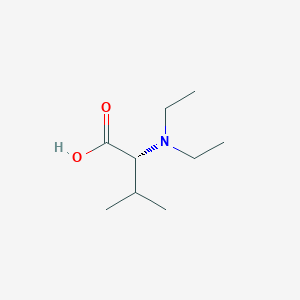
![6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-(2-hydroxyethylamino)-2-oxo-pyran-3-carbaldehyde](/img/structure/B12296468.png)
